molecular formula C21H16F3N3O B2634277 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339026-84-5

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

Cat. No. B2634277
CAS RN: 339026-84-5
M. Wt: 383.374
InChI Key: SPTICIQJNBRSGJ-UHFFFAOYSA-N
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Description

The compound “2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of imidazopyridine . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been used in the development of various therapeutic agents . They have the ability to influence many cellular pathways necessary for the proper functioning of cells .


Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the reaction of amines with α-bromo ketones . A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of “2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is characterized by the presence of an imidazopyridine core, a trifluoromethyl group, and a benzyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Scientific Research Applications

Chemical Analysis and Spectral Characteristics
The spectral characteristics of related imidazo[4,5-b]pyridine compounds, such as N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, have been investigated to understand the mechanism of protic solvent-induced dual fluorescence. These studies help in understanding the importance of hydrogen bonding of protic solvents with the pyridyl nitrogen in the dual emission process of similar compounds. The emission characteristics in water are also influenced by the pH of the solution due to deprotonation of the imidazole group, providing insights into the chemical behavior of similar compounds under different conditions (Mishra et al., 2013).

Synthetic Chemistry and Compound Formation
Research has shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding 1H-pyrazole-3-carboxamide through a reaction with 2,3-diaminopyridine, yielding different products like the 3H-imidazo[4,5-b] pyridine derivative. This indicates the versatility and reactivity of such compounds in synthetic chemistry, providing a foundation for further chemical manipulations and synthesis of novel compounds (Yıldırım et al., 2005).

Microwave-Assisted Synthesis
The compound 2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine has been synthesized from pyridine-2,4,6-tricarboxylic acid and 3,4-diaminopyridine under microwave irradiation. The use of polyphosphoric acid as a catalyst and solvent indicates the potential of microwave-assisted synthesis in creating complex organic compounds efficiently (Chen Zi-yun, 2008).

properties

IUPAC Name

2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-14-7-9-16(10-8-14)20-26-19-18(6-3-11-25-19)27(20)28-13-15-4-2-5-17(12-15)21(22,23)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTICIQJNBRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

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